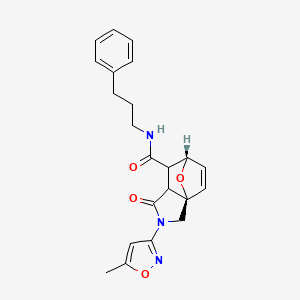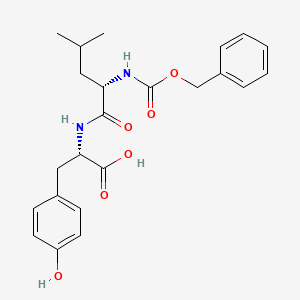
Cbz-Leu-Tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Leu-Tyr-OH, also known as N-benzyloxycarbonyl-L-leucyl-L-tyrosine, is a dipeptide compound. It is composed of leucine and tyrosine amino acids, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus. This compound is often used in peptide synthesis and has applications in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-Leu-Tyr-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Cbz group is used to protect the amino terminus of the leucine residue, preventing unwanted side reactions during the synthesis. The synthesis involves the following steps:
Attachment of the first amino acid: The Cbz-Leu is attached to the resin.
Deprotection: The Cbz group is removed to expose the amino group.
Coupling: The next amino acid, tyrosine, is coupled to the deprotected amino group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of large quantities of the peptide. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-Leu-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target the Cbz protecting group, converting it to a free amine.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the Cbz group.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Cbz group and introduce other functional groups.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Free amine derivatives of the peptide.
Substitution: Peptides with different protecting groups or functional modifications.
Scientific Research Applications
Cbz-Leu-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Cbz-Leu-Tyr-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. The Cbz group can also influence the compound’s stability and reactivity, affecting its interactions with other molecules.
Comparison with Similar Compounds
Cbz-Leu-Tyr-OH can be compared with other similar compounds, such as:
Cbz-Leu-Phe-OH: Similar structure but with phenylalanine instead of tyrosine.
Cbz-Leu-Gly-OH: Contains glycine instead of tyrosine.
Cbz-Leu-Met-OH: Contains methionine instead of tyrosine.
Uniqueness
This compound is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The hydroxyl group in tyrosine allows for additional hydrogen bonding and interactions, making it distinct from other dipeptides.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool in peptide synthesis, biological research, and industrial applications
Properties
Molecular Formula |
C23H28N2O6 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t19-,20-/m0/s1 |
InChI Key |
LYFZBGIZNYYJJR-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
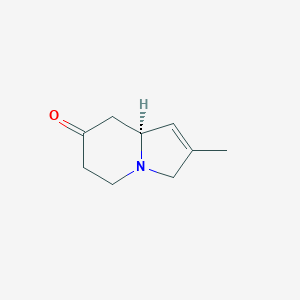
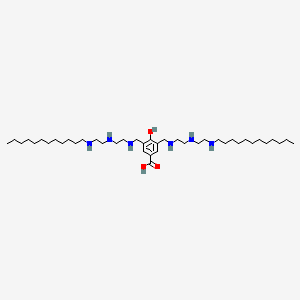
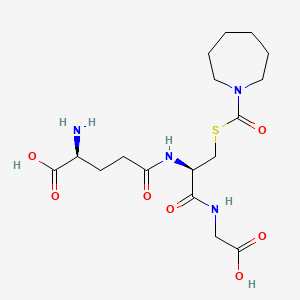
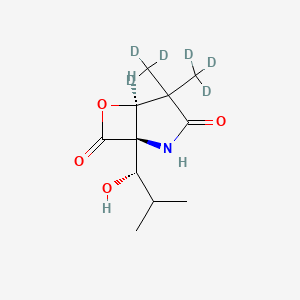

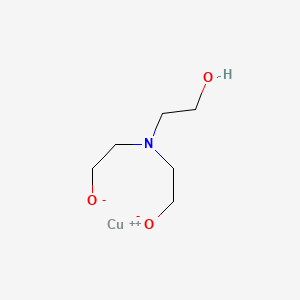
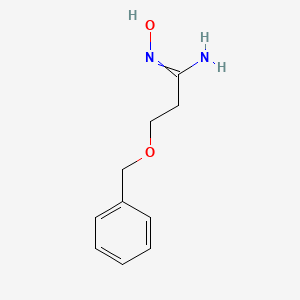
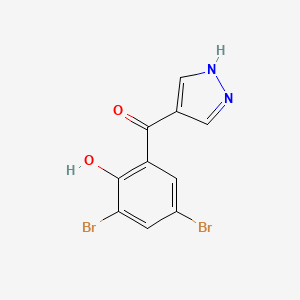
![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
![4-(2-Methylpropyl)-2-[2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826643.png)
